molecular formula C19H21NO5 B12092073 3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Cat. No.: B12092073
M. Wt: 343.4 g/mol
InChI Key: KTZBBFZQLSUJLW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl(phenylmethoxycarbonyl)amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the methoxyphenyl intermediate.

    Introduction of the Amino Group: The intermediate is then reacted with methylamine and a protecting group such as phenylmethoxycarbonyl chloride to introduce the methyl(phenylmethoxycarbonyl)amino group.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxyphenyl derivative.

    Reduction: The carbonyl group in the phenylmethoxycarbonyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Hydroxyphenyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.

Uniqueness

3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C19H21NO5/c1-20(19(23)25-13-15-6-4-3-5-7-15)17(18(21)22)12-14-8-10-16(24-2)11-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22)

InChI Key

KTZBBFZQLSUJLW-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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